molecular formula C6H11IO2 B8729187 2,2-Dimethyl-4(S)-4-iodomethyl-1,3-dioxalane CAS No. 23735-44-6

2,2-Dimethyl-4(S)-4-iodomethyl-1,3-dioxalane

Cat. No.: B8729187
CAS No.: 23735-44-6
M. Wt: 242.05 g/mol
InChI Key: BBKBPYFNBFEICG-RXMQYKEDSA-N
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Description

2,2-Dimethyl-4(S)-4-iodomethyl-1,3-dioxalane is a useful research compound. Its molecular formula is C6H11IO2 and its molecular weight is 242.05 g/mol. The purity is usually 95%.
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Properties

CAS No.

23735-44-6

Molecular Formula

C6H11IO2

Molecular Weight

242.05 g/mol

IUPAC Name

(4S)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C6H11IO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m1/s1

InChI Key

BBKBPYFNBFEICG-RXMQYKEDSA-N

Isomeric SMILES

CC1(OC[C@H](O1)CI)C

Canonical SMILES

CC1(OCC(O1)CI)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (10 g, 75.67 mmol) in dry toluene (200 mL) was added triphenylphospine (23.82 g, 90.81 mmol), imidazole (15.45 g, 227 mmol), and iodine (24.97 g, 98.36 mmol). The mixture was stirred at 90° C. for 3 h. The solvent was then removed in vacuo and the residue was dissolved in DCM (200 mL) and washed with saturated Na2S2O3 solution water and brine. The organic layer was dried over MgSO4, filtered and concentrated in vacuo. The crude compound was purified on column of silica gel (DCM) to give the subject compound (15.79 g, yield 86%). Intermediate 12 was characterized by the following spectroscopic data: 1H NMR (CDCl3-d1, 300 MHz) δ (ppm) 4.33 (m, 1H), 4.19 (m, 1H), 3.82 (m, 1H), 3.32 (m, 1H), 3.27 (m, 1H), 1.49 (s, 3H), 1.38 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23.82 g
Type
reactant
Reaction Step One
Quantity
15.45 g
Type
reactant
Reaction Step One
Quantity
24.97 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
86%

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